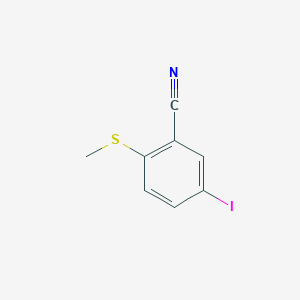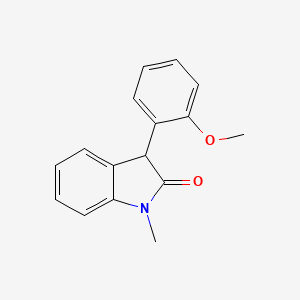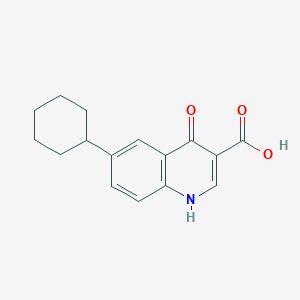
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties . This compound features a cyclohexyl group attached to the quinoline core, which may influence its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with 2-chloro-3-formylquinoline under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting bacterial infections and viral diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase IV, enzymes crucial for bacterial replication . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to bacterial cell death.
相似化合物的比较
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: A parent compound with similar core structure but lacking the cyclohexyl group.
1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A fluoroquinolone with enhanced antibacterial activity.
Norfloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core.
Uniqueness
6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is unique due to the presence of the cyclohexyl group, which may enhance its lipophilicity and influence its interaction with biological targets. This structural modification can lead to differences in biological activity and pharmacokinetic properties compared to other quinolone derivatives .
属性
CAS 编号 |
55376-44-8 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h6-10H,1-5H2,(H,17,18)(H,19,20) |
InChI 键 |
ILIMZOMDBFLHFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]-](/img/structure/B8641483.png)

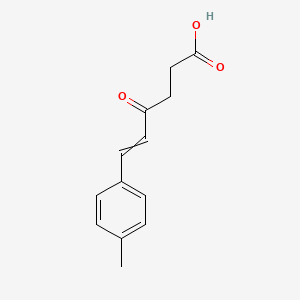
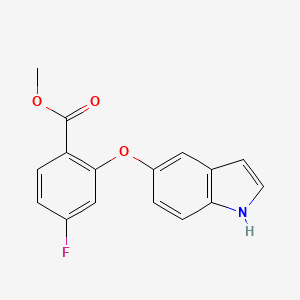
![4-{[(Benzyloxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B8641497.png)
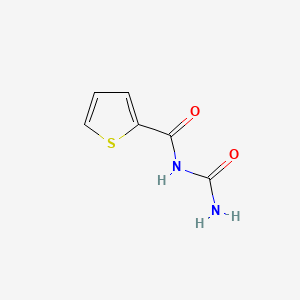

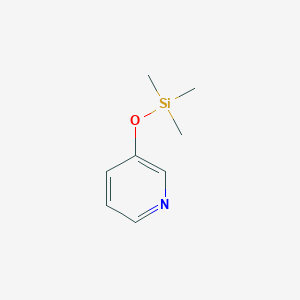
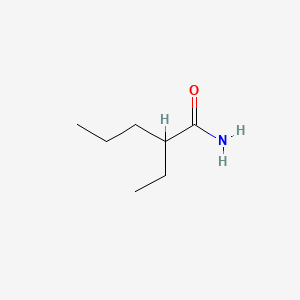

![N-[4-(3-Cyclopropylpropoxy)benzoyl]glycine](/img/structure/B8641548.png)
![[(4-Chloro-1H-pyrazol-1-yl)oxy]methyl thiocyanate](/img/structure/B8641555.png)
